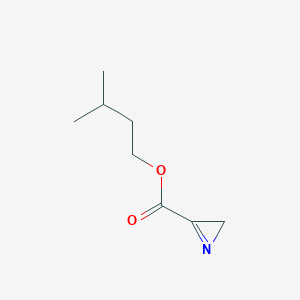

Isopentyl 2H-azirine-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

イソペンチル 2H-アジリン-3-カルボン酸エステル: は、最も小さい不飽和窒素複素環である 2H-アジリン類に属する化合物です。これらの化合物は、窒素原子と求電子性の炭素-窒素二重結合を含む三員環を特徴としています。 2H-アジリンのユニークな構造は、それらを非常に反応性が高く、有機合成において価値のあるものにします .

準備方法

合成経路と反応条件:

ネバー法: この古典的な方法は、オキシムの転位を介して 2H-アジリンを形成することを伴います。

ビニルアジドの分解: この方法は、ビニルアジドの熱または光化学的分解を介して 2H-アジリンを生成することを伴います.

イソキサゾールの環収縮: イソキサゾールは、環収縮反応、多くの場合、酸性または塩基性条件によって、2H-アジリンに変換できます.

エナミン誘導体の酸化環化: エナミン誘導体は、酸化環化を受けて 2H-アジリンを形成することができます。

アルキンのラジカル付加/環化: アルキンは、ラジカル付加と環化反応、一般的にはアゾビスイソブチロニトリル (AIBN) などのラジカル開始剤を使用して、2H-アジリンに変換できます.

工業生産方法: イソペンチル 2H-アジリン-3-カルボン酸エステルを含む 2H-アジリンの工業生産方法は、多くの場合、上記で言及された合成経路のスケーラブルなバージョンを伴います。方法の選択は、収率、純度、コスト効率などの要因によって異なります。

化学反応の分析

反応の種類:

求核付加: イソペンチル 2H-アジリン-3-カルボン酸エステルは、炭素-窒素二重結合の求電子性のために、求核付加反応を起こします。

環状付加反応: この化合物は、ディールス-アルダー反応などの環状付加反応に関与し、より大きな環系を形成できます.

酸化と還元: イソペンチル 2H-アジリン-3-カルボン酸エステルは、酸化および還元反応を受けることができますが、これらの反応は、求核付加や環状付加に比べてあまり一般的ではありません.

一般的な試薬と条件:

求核付加: チオール、第一級および第二級アミン、アルコールは、穏やかなから中程度の条件下で使用されます.

環状付加: フランやその他のジエンは、熱的または触媒的条件下で使用されます.

酸化と還元: 所望の変換に応じて、さまざまな酸化剤と還元剤が使用されます.

主な生成物:

アジリジン: 求核付加反応から形成されます.

環状付加物: 環状付加反応から形成されます.

酸化または還元誘導体: 特定の酸化または還元反応に応じて.

科学研究への応用

化学: イソペンチル 2H-アジリン-3-カルボン酸エステルは、ピロール、オキサゾール、ピリジンなどのさまざまな複素環式化合物の合成におけるビルディングブロックとして使用されます .

生物学と医学: 抗菌性、抗ウイルス性、抗癌性について調査されています .

産業: 産業セクターでは、イソペンチル 2H-アジリン-3-カルボン酸エステルは、特殊化学品や材料の合成に使用されます。 その反応性は、複雑な分子構造を作成するために価値があります .

科学的研究の応用

Chemistry: Isopentyl 2H-azirine-3-carboxylate is used as a building block in the synthesis of various heterocyclic compounds, including pyrroles, oxazoles, and pyridines .

Biology and Medicine: It is being investigated for its antimicrobial, antiviral, and anticancer properties .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity makes it valuable for creating complex molecular architectures .

作用機序

イソペンチル 2H-アジリン-3-カルボン酸エステルの作用機序には、求核付加反応を起こしやすい炭素-窒素二重結合の求電子性に関与しています。この化合物は、環状付加反応にも関与し、より大きな環系を形成します。 これらの反応は、環のひずみと求電子性のある炭素-窒素二重結合の存在によって促進されます .

類似化合物の比較

類似化合物:

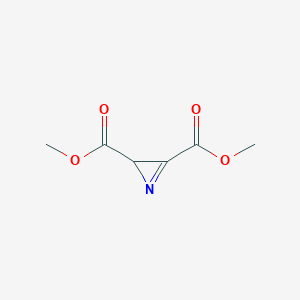

- メチル 2H-アジリン-3-カルボン酸エステル

- エチル 2H-アジリン-3-カルボン酸エステル

- プロピル 2H-アジリン-3-カルボン酸エステル

比較: イソペンチル 2H-アジリン-3-カルボン酸エステルは、イソペンチル基が特徴的であり、これは他の 2H-アジリン-3-カルボン酸エステルに比べて、その反応性と溶解性に影響を与える可能性があります。 イソペンチル基は立体障害をもたらし、さまざまな化学反応における化合物の挙動に影響を与える可能性があります .

類似化合物との比較

- Methyl 2H-azirine-3-carboxylate

- Ethyl 2H-azirine-3-carboxylate

- Propyl 2H-azirine-3-carboxylate

Comparison: Isopentyl 2H-azirine-3-carboxylate is unique due to its isopentyl group, which can influence its reactivity and solubility compared to other 2H-azirine-3-carboxylates. The isopentyl group can provide steric hindrance, affecting the compound’s behavior in various chemical reactions .

特性

分子式 |

C8H13NO2 |

|---|---|

分子量 |

155.19 g/mol |

IUPAC名 |

3-methylbutyl 2H-azirine-3-carboxylate |

InChI |

InChI=1S/C8H13NO2/c1-6(2)3-4-11-8(10)7-5-9-7/h6H,3-5H2,1-2H3 |

InChIキー |

QXVSPRAFSKKBIZ-UHFFFAOYSA-N |

正規SMILES |

CC(C)CCOC(=O)C1=NC1 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Cyclobuta[B]quinoxaline](/img/structure/B11919798.png)

![4,5-Dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11919801.png)

![1-Ethyl-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B11919807.png)

![3-Aminoimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B11919816.png)

![(1R,5R,6R)-6-Aminospiro[4.4]nonan-1-ol](/img/structure/B11919832.png)

![(1H-Pyrazolo[4,3-c]pyridin-6-yl)boronic acid](/img/structure/B11919851.png)

![1-(7-Amino-5-azaspiro[2.4]heptan-5-yl)ethanone](/img/structure/B11919852.png)